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1. Baseline Hepatic Function Assessment

e Purpose: Establish a baseline to monitor for drug-induced hepatotoxicity and determine eligibility for
therapy.
e Protocol: Obtain the following tests prior to initiating repotrectinib [1] [2]:
o Serum ALT (Alanine Aminotransferase)
o Serum AST (Aspartate Aminotransferase)
o Total Bilirubin

2. Dosing Guidance Based on Hepatic Function The following table summarizes the dosing

recommendations for repotrectinib relative to hepatic function.

Hepatic Impairment Total Bilirubin and AST Recommended Repotrectinib
Status Levels Dosing

| Mild (Child-Pugh A) | Total bilirubin < ULN with AST > ULN, OR Total bilirubin >1.0 to 1.5x ULN (any
AST) | No initial dose adjustment recommended [2]. | | Moderate (Child-Pugh B) | Total bilirubin >1.5 to
3.0x ULN (any AST) | Dosing recommendation has not been established [2]. | | Severe (Child-Pugh C) |
Total bilirubin >3.0x ULN (any AST) | Dosing recommendation has not been established [2]. | | Normal
Hepatic Function | Total bilirubin and AST within normal limits | Initiate standard dosing: 160 mg once

daily for 14 days, then 160 mg twice daily [1]. |
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3. Hepatotoxicity Monitoring Protocol During Treatment

e Frequency: Monitor liver tests (ALT, AST, and bilirubin) every 2 weeks during the first month of
therapy, monthly thereafter, and as clinically indicated [3] [1] [2].

e Objective: Early detection of treatment-emergent elevations in liver enzymes, which occurred in 34-
40% of patients in clinical trials, though severe (Grade =3) elevations were less common (1.9-3.1%)

3].

4. Management of Hepatotoxicity During Therapy The following workflow outlines the management of

liver test abnormalities that emerge during repotrectinib treatment, based on the Common Terminology

Criteria for Adverse Events (CTCAE) grading.

On-Treatment Hepatotoxicity

Hy's Law Case:

[ Grade 3 Elevation [ Grade 4 Elevation ] ALT/AST >3x ULN AND

(ALT/AST >5.0-20.0 x ULN) (ALT/AST >20.0 x ULN) Bilirubin >2x ULN
(without cholestasis)
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5. Mechanism of Injury and Pharmacokinetic Considerations
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¢ Metabolism: Repotrectinib is primarily metabolized in the liver by the cytochrome P450 enzyme
CYP3A4 [3] [4].

¢ Autoinduction: Repotrectinib exhibits time-dependent autoinduction of its own metabolism, leading
to increased clearance over time. This is a key consideration for long-term exposure and potential
hepatotoxicity [4].

e Drug-Drug Interactions: As a CYP3A inducer, repotrectinib can alter the metabolism of other co-
administered drugs. Concomitant use with strong CYP3A inhibitors or inducers should be avoided, as

these interactions may influence hepatic load and toxicity risk [3] [1].

Experimental Protocol for Hepatotoxicity Investigation

For research and drug development professionals, the following in vitro protocol can be used to investigate

the mechanisms of repotrectinib-induced hepatotoxicity.

Title: In Vitro Assessment of Repotrectinib Cytotoxicity and Mechanistic Pathways in Hepatocyte Models.
Objective: To evaluate the concentration-dependent cytotoxic effects of repotrectinib and investigate the

role of ROS1/TRK inhibition, oxidative stress, and mitochondrial dysfunction in human hepatocyte models.

e Cell Culture:

o Use cryopreserved primary human hepatocytes (PHHS) or relevant human hepatoma cell lines
(e.g., HepaRG).

o Culture cells in appropriate maintenance media and allow to differentiate and stabilize before
compound exposure.

¢ Compound Treatment:

o Prepare a serial dilution of repotrectinib in DMSO, with a final concentration range (e.g., 0.1
UM to 100 uM).

o Include a vehicle control (DMSO at equivalent volume) and a positive control for cytotoxicity
(e.g., 100 uM Trovafloxacin).

o Treat hepatocytes in triplicate for 24, 48, and 72 hours.

¢ Endpoint Assays:

o Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture media.
o Cell Viability: Perform ATP-based assays (e.g., CellTiter-Glo).
o Biomarker Analysis:
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= Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using a
fluorescent probe (e.g., H2DCFDA).

= Mitochondrial Health: Assess mitochondrial membrane potential using a JC-1 assay.

= Apoptosis: Measure caspase-3/7 activation.

e Data Analysis:

o Calculate the half-maximal cytotoxic concentration (TCso).

o Perform statistical analysis (e.g., one-way ANOVA) to compare treatment groups to the vehicle
control.

o The pathway below illustrates the key mechanistic investigations.
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Key Gaps and Future Research

The most significant gap is the absence of established dosing guidelines for patients with moderate or
severe hepatic impairment. A dedicated pharmacokinetic study in this population is needed to inform safe
dosing. Furthermore, the exact molecular mechanism behind the serum enzyme elevations observed in a
subset of patients remains unclear and warrants further investigation to differentiate between on-target

(ROS1/TRK inhibition) and off-target effects [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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